Condensation Reactions: Starting with a suitably substituted pyridine derivative, condensation with N,N-dimethylformamide dimethyl acetal followed by cyclization with an amine source can yield the desired product. [ [] ]
Nucleophilic Aromatic Substitution: This approach involves using a nitro-substituted pyridine derivative as a starting material. The nitro group can be replaced with a variety of nucleophiles, including amines, followed by subsequent cyclization reactions to form the imidazo[4,5-c]pyridine core. [ [] ]
Multicomponent Reactions: The Ugi-azide four-component reaction (4CR) followed by deprotection and cyclization can be employed to synthesize a variety of N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine derivatives with different substituents. [ [] ]
Molecular Structure Analysis
N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine consists of a fused imidazole and pyridine ring system. The molecule generally exhibits a planar conformation, with slight deviations depending on the substituents present. Crystal structure analyses of various derivatives reveal the presence of intramolecular hydrogen bonds and π-π interactions, contributing to the stability and packing of the molecules in the crystal lattice. [ [], [], [] ]
Chemical Reactions Analysis
N-Alkylation: The nitrogen atoms on the imidazole and pyridine rings can be alkylated using alkyl halides or other alkylating agents. This reaction allows the introduction of various substituents for structure-activity relationship (SAR) studies. [ [] ]
Acylation: The amino group at the 4-position of the imidazo[4,5-c]pyridine can be acylated using acyl chlorides or anhydrides. This modification can alter the physicochemical properties and biological activity of the compound. [ [] ]
Cycloaddition Reactions: The imidazo[4,5-c]pyridine core can participate in cycloaddition reactions, such as 1,3-dipolar cycloadditions, leading to the formation of more complex heterocyclic systems. [ [], [] ]
Mechanism of Action
Toll-like Receptor 7 (TLR7) Agonism: Certain N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine derivatives act as selective agonists of TLR7, a key receptor involved in innate immunity. Activation of TLR7 leads to the production of interferons and other cytokines, mediating antiviral and immunomodulatory effects. [ [] ]
Rho Kinase (ROCK) Inhibition: Aminofurazan-based inhibitors containing the N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine core exhibit potent ROCK inhibitory activity. ROCK inhibition can modulate smooth muscle contraction, inflammation, and blood pressure, making these compounds potentially useful for treating cardiovascular diseases and other conditions. [ [], [] ]
Matrix Metalloproteinase (MMP) Inhibition: Ageladine A, an N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine derivative isolated from marine sponges, displays MMP inhibitory activity. MMPs are involved in tissue remodeling and angiogenesis, and their inhibition may have therapeutic potential for various diseases. [ [] ]
Applications
Immunology: As TLR7 agonists, these compounds can be used to investigate the role of TLR7 in immune responses and to develop novel immunotherapies for infectious diseases and cancer. [ [], [] ]
Cardiovascular Research: ROCK inhibitors based on the N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine scaffold are valuable tools for studying the role of ROCK in vascular function and blood pressure regulation. These compounds also hold promise for developing new treatments for hypertension and other cardiovascular disorders. [ [], [] ]
Cancer Research: MMP inhibitors derived from N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine, such as Ageladine A, are being investigated for their potential antiangiogenic and antitumor effects. [ [] ]
Material Science: The unique electronic and photophysical properties of some N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine derivatives have led to their exploration as potential materials for organic light-emitting diodes (OLEDs). [ [] ]
Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor. It exhibits potent pulmonary and systemic vasodilatory effects. Studies demonstrate its efficacy in decreasing pulmonary arterial pressure in various rat models, including those with monocrotaline-induced pulmonary hypertension.
1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine
Compound Description: This compound is a pure Toll-like receptor 7 (TLR7) agonist. It shows minimal activity on TLR8 and induces significant interferon-α production in human peripheral blood mononuclear cells with low proinflammatory cytokine induction.
Relevance: 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine belongs to the same imidazo[4,5-c]pyridine family as N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine, both possessing an amino group at the 4-position. The primary difference lies in the substituents on the imidazole ring, with 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine having a benzyl group at the 1-position and a butyl group at the 2-position, influencing its TLR7 agonistic activity.
Compound Description: The crystal structure of this compound has been elucidated. It reveals a planar imidazo[4,5-c]quinoline ring system stabilized by an intramolecular C-H⋯N hydrogen bond. The molecules stack along the b-axis in the crystal lattice due to weak π-π interactions between the aromatic rings.
Relevance: This compound is closely related to N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine. Both share the N,N-dimethyl-4-amino substituents on the imidazole ring. The key difference is the presence of a fused benzene ring in 1-Isobutyl-N,N-dimethyl-1H-imidazo[4,5-c]quinolin-4-amine, extending the conjugated system to form an imidazo[4,5-c]quinoline framework.
Compound Description: GSK269962A is a potent aminofurazan-based Rho kinase (ROCK) inhibitor with an IC50 of 1.6 nM against human ROCK1. It demonstrates high selectivity against other serine/threonine kinases, blocks inflammatory cytokine production in lipopolysaccharide-stimulated monocytes, and induces vasorelaxation in rat aorta. Oral administration significantly reduces blood pressure in spontaneously hypertensive rats.
Compound Description: CJ-023,423 is a potent and selective prostaglandin EP4 receptor antagonist, demonstrating antihyperalgesic properties. It exhibits high affinity for both human and rat EP4 receptors and effectively inhibits PGE2-induced cAMP elevation. Oral administration provides significant pain relief in various animal models, including thermal hyperalgesia, acute and chronic inflammatory pain.
Relevance: CJ-023,423 and N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine both belong to the imidazo[4,5-c]pyridine class of compounds. Although their substitution patterns differ, they share the core imidazo[4,5-c]pyridine structure. CJ-023,423 has ethyl and dimethyl substituents on the imidazole and pyridine rings, respectively, and a complex side chain connected to the 1-position of the imidazole ring. These structural features contribute to its selective EP4 receptor antagonism.
Compound Description: Imiquimod is an immunomodulatory drug belonging to the imidazoquinoline family. It is used for topical treatment of various skin conditions, including genital warts, actinic keratosis, and superficial basal cell carcinoma.
Relevance: Imiquimod is structurally related to N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine through its imidazoquinoline core, which features an additional benzene ring fused to the imidazo[4,5-c]pyridine structure. Both compounds also possess an amine group at the 4-position. The 2-methylpropyl substituent at the 1-position of the imidazole ring in imiquimod contributes to its specific pharmacological properties.
Compound Description: Residuimod is another member of the imidazoquinoline family with immunomodulatory properties. It acts as a Toll-like receptor 7 and 8 agonist and is being investigated for its potential as an antiviral and anticancer agent.
Relevance: Residuimod shares the imidazoquinoline core structure with Imiquimod and is therefore also related to N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine. While both Residuimod and N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine have an amino group at the 4-position, Residuimod features a more complex substitution pattern with an ethoxymethyl group at the 2-position and a hydroxyethyl group at the 1-position of the imidazole ring.
Compound Description: Sotirimod belongs to the imidazonaphthyridine family of compounds and exhibits immunomodulatory activity. It is being explored for its potential therapeutic applications in various inflammatory and autoimmune diseases.
Ageladine A (4-(4,5-Dibromo-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridin-2-amine)
Compound Description: Ageladine A, isolated from the marine sponge Agelas nakamurai, is a novel matrix metalloproteinase (MMP) inhibitor with antiangiogenic activity. It possesses a unique structure featuring a dibromopyrrole substituent linked to the 2-position of the imidazo[4,5-c]pyridine core.
Relevance: Ageladine A and N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine are both members of the imidazo[4,5-c]pyridine family, sharing the same core structure. The key difference lies in the substitution pattern. Ageladine A has an amino group at the 2-position and a dibromopyrrole substituent, while N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine has a dimethylamino group at the 4-position.
1,3-Dihydro-2H-imidazo[4,5-c]pyridin-2-one
Compound Description: This compound is a biologically active molecule and can be synthesized using a facile acid-catalyzed cyclization method from nitropyridine carbamates. Both traditional heating and microwave-promoted reactions have been developed for its preparation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.